molecular formula C13H12N2 B14651959 1H-Benzimidazole, 2,3-dihydro-2-phenyl- CAS No. 53088-00-9

1H-Benzimidazole, 2,3-dihydro-2-phenyl-

Cat. No.: B14651959
CAS No.: 53088-00-9
M. Wt: 196.25 g/mol
InChI Key: UDXQSXSFXPUXRY-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2,3-dihydro-2-phenyl- is a heterocyclic aromatic organic compound that consists of a fusion of benzene and imidazole rings. This compound is known for its diverse biological and chemical properties, making it a significant subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole, 2,3-dihydro-2-phenyl- can be synthesized through several methods. One common method involves the condensation of o-phenylenediamine with benzaldehyde in the presence of an acid catalyst. The reaction typically occurs in a solvent such as ethanol or methanol at elevated temperatures. Another method involves the use of sodium metabisulfite as a catalyst in a mixture of ethanol and water .

Industrial Production Methods: Industrial production of 1H-Benzimidazole, 2,3-dihydro-2-phenyl- often involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 2,3-dihydro-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form benzimidazole derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: It can undergo nucleophilic substitution reactions, where substituents on the benzene ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

1H-Benzimidazole, 2,3-dihydro-2-phenyl- has a wide range of scientific research applications:

Comparison with Similar Compounds

1H-Benzimidazole, 2,3-dihydro-2-phenyl- is unique due to its specific structure and properties. Similar compounds include:

In comparison, 1H-Benzimidazole, 2,3-dihydro-2-phenyl- stands out due to its specific substitution pattern and the resulting unique biological and chemical properties.

Properties

CAS No.

53088-00-9

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

2-phenyl-2,3-dihydro-1H-benzimidazole

InChI

InChI=1S/C13H12N2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9,13-15H

InChI Key

UDXQSXSFXPUXRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2NC3=CC=CC=C3N2

Origin of Product

United States

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